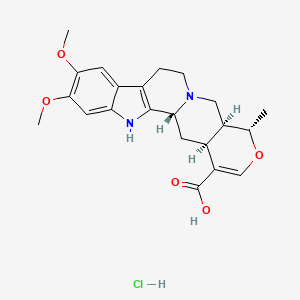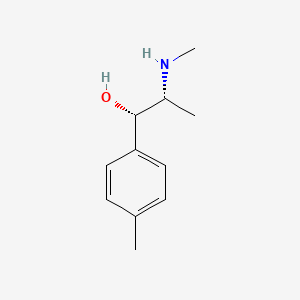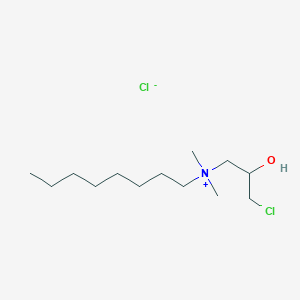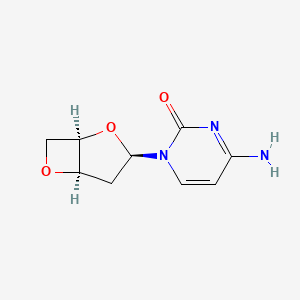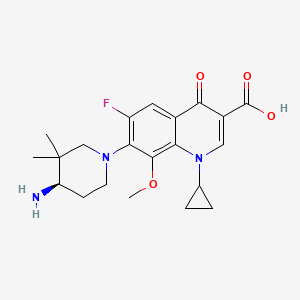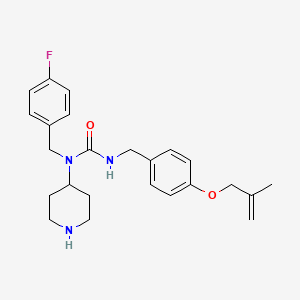
Delphinidin 3-arabinoside cation
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delphinidin 3-arabinoside cation is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant purple and blue colors in plants such as berries, eggplants, and grapes. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anticancer effects .
准备方法
Synthetic Routes and Reaction Conditions
Delphinidin 3-arabinoside cation can be synthesized through chemical glycosylation of delphinidin with arabinose. The reaction typically involves the use of a glycosyl donor, such as arabinose, and a glycosyl acceptor, such as delphinidin, in the presence of a catalyst like trifluoromethanesulfonic acid. The reaction is carried out under mild conditions to prevent degradation of the sensitive anthocyanin structure .
Industrial Production Methods
Industrial production of this compound involves extraction from natural sources, such as berries and other pigmented fruits. The extraction process includes maceration, filtration, and purification steps to isolate the desired anthocyanin. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
Delphinidin 3-arabinoside cation undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthocyanin to its colorless leucoanthocyanin form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Glycosyl donors like arabinose and catalysts like trifluoromethanesulfonic acid are employed
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leucoanthocyanins.
Substitution: Various glycosides, including delphinidin 3-arabinoside
科学研究应用
Delphinidin 3-arabinoside cation has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its antioxidant and anti-inflammatory effects on cellular processes.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
Industry: Utilized in the food and cosmetic industries for its natural coloring properties and health benefits .
作用机制
Delphinidin 3-arabinoside cation exerts its effects through various molecular mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Anticancer Properties: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways like the PI3K/Akt and MAPK pathways .
相似化合物的比较
Delphinidin 3-arabinoside cation is unique among anthocyanins due to its specific glycosylation with arabinose. Similar compounds include:
Delphinidin 3-glucoside: Glycosylated with glucose, known for its stability and bioavailability.
Delphinidin 3-rutinoside: Glycosylated with rutinose, noted for its enhanced antioxidant properties.
Delphinidin 3-galactoside: Glycosylated with galactose, studied for its anti-inflammatory effects
属性
CAS 编号 |
28500-01-8 |
|---|---|
分子式 |
C20H19O11+ |
分子量 |
435.4 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H18O11/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26)/p+1/t13-,17-,18+,20-/m0/s1 |
InChI 键 |
XZUBZVMZVWFBNE-NTCOEUGSSA-O |
手性 SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
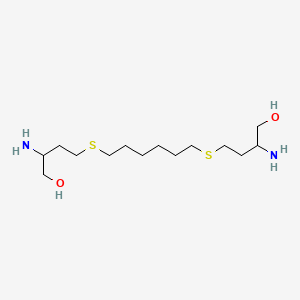

![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
